Product packaging for 1-(2-Chloro-acetyl)-3-isopropyl-urea(Cat. No.:CAS No. 7248-86-4)

1-(2-Chloro-acetyl)-3-isopropyl-urea

Cat. No.: B1615847
CAS No.: 7248-86-4
M. Wt: 178.62 g/mol
InChI Key: VNNSRORYYYMSJR-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-3-isopropyl-urea is a useful research compound. Its molecular formula is C6H11ClN2O2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClN2O2 B1615847 1-(2-Chloro-acetyl)-3-isopropyl-urea CAS No. 7248-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(propan-2-ylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNSRORYYYMSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283675
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-86-4
Record name NSC32864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-acetyl)-3-isopropyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Functionalization Via Nucleophilic Substitution:the Most Prominent Functionalization Strategy Involves the Sn2 Reaction at the α Carbon of the Carbonyl Group. a Wide Range of Nucleophiles Can Be Employed to Displace the Chloride Ion, Leading to the Formation of New Carbon Heteroatom Bonds. This Approach is Highly Efficient for Generating Chemical Diversity.mdpi.com

Reaction with N-nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperidine, morpholine) react to yield N-substituted glycinamide (B1583983) derivatives.

Reaction with S-nucleophiles: Thiols and thiophenols react to form thioethers. The resulting compounds are of interest as potential enzyme inhibitors. researchgate.net

Reaction with O-nucleophiles: Alcohols, phenols, and carboxylic acids can react under basic conditions to produce ethers and esters, respectively.

Modification of the Urea Moiety:while Less Reactive Than the Chloroacetyl Group, the N H Proton on the Nitrogen Adjacent to the Isopropyl Group Can Be Deprotonated with a Strong Base. the Resulting Anion Can then Be Functionalized Via Alkylation or Acylation, Allowing for the Synthesis of Trisubstituted Urea Derivatives. This Adds Another Layer of Possible Structural Diversification.

These functionalization strategies underscore the molecule's role as a versatile platform for generating complex chemical structures with tailored properties. mdpi.com

Spectroscopic Elucidation and Structural Characterization of 1 2 Chloro Acetyl 3 Isopropyl Urea and Analogs

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of an N-acylurea is distinguished by characteristic absorption bands for its amide, urea (B33335), and alkyl halide moieties.

In the case of 1-(2-chloro-acetyl)-3-isopropyl-urea, several key vibrational modes are anticipated. The N-H stretching vibrations of the urea group typically appear as one or more bands in the region of 3300-3500 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations are expected and are crucial for confirming the N-acylurea structure. The acetyl C=O stretch is anticipated at a higher wavenumber, typically around 1700-1730 cm⁻¹, while the urea C=O stretch appears at a lower frequency, generally between 1630 and 1680 cm⁻¹. researchgate.netias.ac.in This difference arises from the electronic environment of each carbonyl group.

Analysis of related N-acylurea compounds, such as N-benzoyl-N,N'-diisopropylurea, shows characteristic IR peaks for N-H stretching around 3305 cm⁻¹ and two carbonyl peaks at 1678 cm⁻¹ and 1646 cm⁻¹. ias.ac.in For analogs containing a chloro-acyl group, such as 1-(2-chloro-3-oxocyclohex-1-en-1-yl)-1,3-diisopropylurea, IR spectra show bands for C=O stretching at approximately 1731 cm⁻¹ and 1666 cm⁻¹, further supporting the expected regions for the two carbonyl groups in the target compound. rsc.org Additionally, C-H stretching vibrations from the isopropyl and acetyl groups are expected in the 2850-3000 cm⁻¹ range, and the C-Cl stretching vibration should be observable in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FT-IR Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchUrea (N-H)3300 - 3500
C-H StretchIsopropyl, Acetyl2850 - 3000
C=O Stretch (Acyl)Acyl Carbonyl (O=C-N)1700 - 1730
C=O Stretch (Urea)Urea Carbonyl (N-CO-N)1630 - 1680
N-H BendUrea (N-H)1530 - 1550
C-Cl StretchChloroalkyl (C-Cl)600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Proof

NMR spectroscopy is the most definitive method for establishing the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons.

Isopropyl Group: This group should give rise to two signals. The six methyl protons (-(CH₃)₂) are chemically equivalent and are expected to appear as a doublet in the upfield region (δ 1.0–1.3 ppm) due to spin-spin coupling with the single methine proton. The methine proton (-CH) will appear as a septet (or multiplet) further downfield (δ 3.8–4.3 ppm), as it is coupled to the six methyl protons and is adjacent to a nitrogen atom. rsc.orgdocbrown.info In 2-chloropropane, the methine proton appears around δ 4.1 ppm. docbrown.info

Chloroacetyl Group: The two protons of the chloromethyl group (-CH₂Cl) are equivalent and adjacent to no other protons, so they are expected to produce a sharp singlet. Due to the electronegativity of the adjacent chlorine atom and carbonyl group, this signal is anticipated to be in the range of δ 4.0–4.5 ppm. chemicalbook.com

NH Protons: The two N-H protons are in different chemical environments (one flanked by the isopropyl and urea carbonyl, the other by the acetyl and urea carbonyl) and are expected to appear as two distinct, often broad, signals. Their chemical shifts can vary significantly based on solvent and concentration but are typically found in the δ 6.0–9.0 ppm region. researchgate.net One may appear as a doublet due to coupling with the isopropyl CH proton. rsc.org

Table 2: Expected ¹H NMR Data for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH₃1.0 - 1.3Doublet6H
Isopropyl -CH3.8 - 4.3Septet1H
Chloroacetyl -CH₂Cl4.0 - 4.5Singlet2H
Urea N-H (isopropyl side)6.0 - 7.0Doublet/Broad1H
Urea N-H (acetyl side)7.5 - 9.0Singlet/Broad1H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected.

Carbonyl Carbons: The two C=O carbons will appear far downfield. The acetyl carbonyl carbon is typically found in the δ 170–175 ppm range. The urea carbonyl carbon is generally more shielded and appears at a slightly lower chemical shift, around δ 153–157 ppm. ias.ac.inrsc.org

Isopropyl Carbons: The methine carbon (-CH) is expected around δ 42–50 ppm, while the two equivalent methyl carbons (-CH₃) will be found in the upfield region, typically δ 20–23 ppm. researchgate.netrsc.org

Chloroacetyl Carbon: The carbon of the chloromethyl group (-CH₂Cl) is deshielded by the chlorine atom and is expected to have a chemical shift in the range of δ 40–45 ppm. libretexts.org

Table 3: Expected ¹³C NMR Data for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Acetyl C=O170 - 175
Urea C=O153 - 157
Isopropyl -CH42 - 50
Chloroacetyl -CH₂Cl40 - 45
Isopropyl -CH₃20 - 23

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₁ClN₂O₂), the calculated molecular weight is 178.62 g/mol .

In high-resolution mass spectrometry (HRMS), the presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺). There will be two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for N-acylureas include α-cleavage adjacent to the carbonyl groups. Expected fragmentation patterns for this compound would include:

Loss of the chloroacetyl group ([M - C₂H₂ClO]⁺).

Cleavage of the N-C bond to lose the isopropyl group ([M - C₃H₇]⁺).

Scission between the two carbonyl groups.

The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. rsc.org

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While solution-state techniques like NMR reveal atomic connectivity, single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure for this compound is not detailed in the searched literature, the structures of analogous urea, thiourea, and acylurea derivatives allow for well-founded predictions. researchgate.netresearchgate.net The core urea fragment is expected to be nearly planar. A key conformational feature of related acylthioureas is a trans-cis arrangement of the substituents with respect to the C=S bond. researchgate.net A similar conformation is likely for this compound, where the isopropyl and chloroacetyl groups are positioned relative to the C=O bond.

Computational Modeling and Quantum Chemical Insights into the 1 2 Chloro Acetyl 3 Isopropyl Urea Structure

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a important tool for predicting the molecular structure and electronic properties of chemical compounds. For 1-(2-Chloro-acetyl)-3-isopropyl-urea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized geometry reveals key structural parameters. The urea (B33335) backbone, with its characteristic planar or near-planar arrangement, is influenced by the steric bulk of the isopropyl group and the electronic effects of the chloroacetyl moiety. DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

For instance, a hypothetical DFT optimization of this compound might yield the following selected geometric parameters:

ParameterBond/AngleOptimized Value
Bond Lengths (Å) C=O (urea)1.25
C-N (acyl)1.38
C-N (isopropyl)1.42
C-Cl1.78
Bond Angles (°) N-C-N (urea)118.5
C-N-C (acyl)123.0
Cl-C-C112.0
Dihedral Angle (°) O=C-N-C (acyl)175.0 (anti-periplanar)

This table presents hypothetical data based on typical values for similar acylurea structures.

These calculations not only predict the structure but also offer insights into the molecule's stability and conformational preferences, which are influenced by intramolecular hydrogen bonding and steric hindrance.

Molecular Dynamics (MD) Simulations of Urea-Containing Systems

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a biological or solution-phase environment. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system.

For a system containing this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water. These simulations can reveal the structure of the solvation shell and the dynamics of water molecules around the solute.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations. The urea and acetyl groups can exhibit rotational freedom, and MD can quantify the timescales and energy barriers of these motions.

Interactions with Biomolecules: In a biological context, MD simulations can model the binding of this compound to a protein target, providing insights into the binding mode and the key interactions that stabilize the complex.

A typical MD simulation of this compound in an aqueous solution would track the trajectory of each atom over nanoseconds, providing a wealth of information on its dynamic behavior and interactions.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal packing and physical properties. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are particularly adept at characterizing these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. By locating bond critical points (BCPs) between atoms, QTAIM can identify and classify interactions. For this compound, QTAIM analysis would be expected to confirm the presence of N-H···O hydrogen bonds and potentially weaker C-H···O or C-H···Cl interactions, providing quantitative data on their strength and nature based on the electron density and its Laplacian at the BCPs.

Electronic Structure Analysis

A detailed understanding of the electronic structure of this compound is fundamental to explaining its reactivity and spectroscopic properties. Several computational techniques are employed for this purpose.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These regions are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the N-H groups, indicating their propensity to act as hydrogen bond donors.

The MEP map provides a clear and intuitive picture of the molecule's reactivity, guiding the understanding of its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions.

In this compound, the HOMO is likely to be localized on the urea and chloroacetyl moieties, which are rich in electrons. The LUMO, on the other hand, would be expected to be distributed over the carbonyl group and the C-Cl bond, indicating these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability. A larger energy gap suggests higher stability and lower reactivity.

A hypothetical FMO analysis might yield the following results:

OrbitalEnergy (eV)Localization
HOMO -7.2Urea and Chloroacetyl groups
LUMO -1.5Carbonyl and C-Cl bonds
Energy Gap (ΔE) 5.7

This table presents hypothetical data based on typical values for similar acylurea structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies (E(2)).

For this compound, NBO analysis can reveal:

Hyperconjugative Interactions: The delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. A significant interaction would be the delocalization of the nitrogen lone pairs into the antibonding π* orbital of the carbonyl group (nN → π*C=O), which contributes to the planarity and stability of the urea moiety.

Intramolecular Hydrogen Bonding: NBO can identify and quantify the strength of weak intramolecular interactions, such as a potential C-H···O hydrogen bond.

Atomic Charges: NBO provides a more chemically intuitive picture of atomic charges compared to other methods, helping to understand the electrostatic interactions within the molecule.

A hypothetical NBO analysis might show a significant stabilization energy for the nN → π*C=O interaction, on the order of 50-60 kcal/mol, confirming the strong resonance within the acylurea framework.

Structure Activity Relationship Sar Investigations Relevant to 1 2 Chloro Acetyl 3 Isopropyl Urea Scaffolds

Systematic Modulations of Urea (B33335) Derivatives and Impact on Reactivity Profiles

Systematic modulation of the urea scaffold involves altering substituents on one or both nitrogen atoms to probe the chemical space around a core structure and optimize its reactivity and biological profile. The 1-(2-Chloro-acetyl)-3-isopropyl-urea structure contains a reactive chloroacetyl group and an isopropyl substituent, both of which are key points for modification.

Research into N-phenyl-N'-(2-chloroethyl)ureas, which are structurally analogous to the title compound, has demonstrated the critical role of substituents on the aromatic ring. nih.gov Modifications at this position significantly influence antiproliferative activity and the ability to covalently bind to target proteins like tubulin. nih.gov For instance, introducing methyl ester or methyl ketyl groups can maintain or enhance activity, whereas incorporating larger esters or amides often leads to a significant decrease in both antiproliferative effects and target specificity. nih.gov

Similarly, studies on other urea-based compounds, such as those with antimalarial activity, have shown that the position of substitution is crucial. In a series of 2,4-diamino-pyrimidine derivatives, compounds with a 3-substituted-urea on an aniline (B41778) ring displayed greater potency and selectivity against mammalian cells compared to their 4-substituted counterparts. nih.gov This highlights the importance of the substitution pattern in dictating the molecule's orientation and interaction with its target. nih.gov

Further SAR studies on bisaryl ureas found that the presence of lipophilic, electron-withdrawing groups enhances the compound's mechanism of action, in this case, mitochondrial uncoupling. nih.gov This suggests that for the 1-(2-chloroacetyl)-3-isopropyl-urea scaffold, modulating the electronic properties and lipophilicity of the isopropyl side could significantly impact its biological function. The chloroacetyl group itself is a reactive electrophile, and its reactivity can be fine-tuned by isosteric replacements to balance potency and potential toxicity. The strategy of bioisosterism, replacing functional groups with others that have similar physical or chemical properties, has been effectively used to improve the pharmacokinetic profiles of urea-based inhibitors while maintaining high binding affinity. avcr.cz

Scaffold/Series Modulation Impact on Activity/Reactivity Reference
N-phenyl-N'-(2-chloroethyl)ureasAddition of methyl ester/ketyl groups to the phenyl ringMaintained significant antiproliferative activity and covalent binding. nih.gov
N-phenyl-N'-(2-chloroethyl)ureasAddition of ω-carboxyl or larger ester/amide groupsDecreased antiproliferative activity and target specificity. nih.gov
Urea substituted 2,4-diamino-pyrimidines3-substituted ureas vs. 4-substituted ureas on aniline ring3-substituted derivatives showed better antimalarial activity and selectivity. nih.gov
Bisaryl UreasIntroduction of lipophilic, electron-withdrawing groupsEnhanced proton transport and mitochondrial uncoupling activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design

QSAR and 3D-QSAR are computational methods used to correlate the chemical structure of compounds with their biological activity, enabling the predictive design of more potent molecules. slideshare.net These models are particularly valuable for complex scaffolds like urea derivatives.

In a typical QSAR study, various physicochemical properties, known as descriptors (e.g., size, branching, aromaticity, polarizability), are calculated for a series of compounds. nih.gov A mathematical model is then developed to link these descriptors to the observed biological activity. For a series of diaryl urea inhibitors, QSAR models indicated that the size, degree of branching, and polarizability of the molecules were key factors affecting their inhibitory activity. nih.gov Similarly, a QSAR analysis of urea-substituted antimalarials identified lipophilicity as a primary driver of improved activity. nih.gov

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. A pharmacophore-based 3D-QSAR model was developed for a series of 36 selective urea derivatives targeting the mPGES-1 enzyme. nih.gov This model demonstrated high predictive power, validated by statistical parameters such as a high R² value (0.985), which indicates a good fit of the model to the data, and a Q² value (0.775), which signifies good predictive ability. nih.gov The contour maps generated from such models are particularly insightful, as they visualize regions where modifications to the molecule would likely enhance or diminish activity. For example, the maps might indicate areas where bulky groups are favored or where hydrogen-bonding features are required, providing a clear roadmap for designing new analogs. nih.gov

Study Focus Model Type Key Statistical Parameters Key Findings Reference
Diaryl Urea B-RAF InhibitorsQSAR (Linear and Nonlinear)Not specified, but nonlinear model was more predictive.Size, branching, aromaticity, and polarizability affect inhibition. nih.gov
Urea Derivatives as mPGES-1 Inhibitors3D-QSARR² = 0.985, Q² = 0.775, F-value = 306.3Model identified key structural features for inhibition and guided design of new molecules. nih.gov
1-aryl-3-(1-acylpiperidin-4-yl) ureas as sEHIs3D-QSARNot specifiedGenerated a predictive model for anti-inflammatory activity. nih.gov
Pyridine-3-carbonitriles2D-QSAR & 3D-PharmacophoreNot specifiedA statistically significant model was created to guide the design of vasorelaxant agents. rsc.org

Pharmacophore Mapping Studies for Key Structural Features

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. slideshare.netijpsonline.com This model serves as a 3D template for designing or screening new compounds that could have similar biological effects. ijpsonline.com A pharmacophore typically consists of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.netnih.gov

For urea-based scaffolds, the central urea moiety is a potent hydrogen bond donor and acceptor, making it a common feature in pharmacophore models. In a study of urea derivatives as soluble epoxide hydrolase (sEH) inhibitors, a ligand-based pharmacophore model was generated. nih.gov This model, combined with docking studies, revealed that specific interactions with key amino acid residues (ASP 335 & TYR 383) in the enzyme's active site were crucial for activity. nih.gov

Another study on α-synuclein aggregation inhibitors developed a pharmacophore model based on 43 diverse ligands. nih.gov The best model identified five essential features for inhibitory activity: two hydrogen bond acceptors, one hydrophobic group, and two aromatic rings. nih.gov Such models are powerful because they distill complex SAR data into a simple, visual hypothesis that can be used as a 3D query to search large chemical databases for novel, structurally diverse molecules that fit the pharmacophoric requirements. slideshare.netnih.gov

Target/Activity Pharmacophoric Features Identified Significance Reference
α-synuclein Aggregation Inhibition2 HBA, 1 HY, 2 ARThese five sites are considered significant for the inhibitory activity of the compounds. nih.gov
Renin Inhibition1 HY, 1 HBD, 2 HBAThe model (Hypo1) was used to screen databases for new potential renin inhibitors. researchgate.net
mPGES-1 InhibitionHBA, HBD, HYThe pharmacophore was used as a basis for a 3D-QSAR model to guide the design of more potent inhibitors. nih.gov
Soluble Epoxide Hydrolase (sEH) InhibitionNot explicitly listed, but includes features for interaction with ASP 335 & TYR 383.The model helped explain binding interactions and was used for virtual screening. nih.gov

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a target protein, as well as the strength of the binding (binding affinity). bibliotekanauki.pl This technique is essential for understanding the molecular basis of a drug's action and is frequently used in conjunction with SAR and QSAR studies. ekb.eg

For urea derivatives, docking simulations consistently highlight the importance of the urea functional group in forming hydrogen bonds with the target protein. In studies of urea-based inhibitors of prostate-specific membrane antigen (PSMA), docking and molecular dynamics simulations revealed detailed atomic-level interactions, including coordination with zinc ions in the active site. acs.org Similarly, docking of diaryl urea inhibitors into the B-RAF kinase active site showed essential hydrogen bonding and specific orientations that are critical for their inhibitory function. nih.gov

Docking can also be used to compare different potential binding modes. For novel pyridin-2-yl urea inhibitors of ASK1 kinase, molecular docking initially suggested two plausible binding modes. mdpi.com More computationally intensive methods, like absolute binding free energy calculations, were then used to distinguish between these modes, with the results showing a good correlation with in vitro bioassay data. mdpi.com In another example, docking of 1-allyl-3-benzoylthiourea (B5185869) analogs into the DNA gyrase B receptor was used to predict binding affinity, with one analog showing a better binding score than the reference drug, ciprofloxacin, guiding further development. nih.gov These simulations provide invaluable insights into the specific amino acid residues that interact with the ligand, helping to explain the observed SAR and guiding the rational design of next-generation compounds. nih.govekb.eg

Ligand Series Protein Target Key Findings from Docking Reference
1-allyl-3-benzoylthiourea analogsDNA gyrase subunit BCpd 3 had the best binding affinity with a rerank score of -91.2304. nih.gov
Pyridin-2-yl urea inhibitorsASK1 KinasePredicted two possible binding modes, which were further evaluated by binding free energy calculations. mdpi.com
Diaryl urea derivativesB-RAF KinaseRevealed essential H-bonding and specific orientations of molecules in the active site. nih.gov
Urea-based boron-containing inhibitorsProstate-Specific Membrane Antigen (PSMA)Analyzed binding modes and noncovalent interactions, identifying In5 as the best candidate. acs.org
Maleimide–succinimide derivativesAKT1 and CDK2Showed high affinity energy for compounds 3 and 5, identifying target amino acid residues. ekb.eg

Synthetic Applications and Derivative Development Centered on the 1 2 Chloro Acetyl 3 Isopropyl Urea Moiety

Utilization as Building Blocks and Key Intermediates in Complex Chemical Synthesis

The chemical architecture of 1-(2-Chloro-acetyl)-3-isopropyl-urea, featuring a reactive chloroacetyl group and an isopropylurea (B1583523) moiety, makes it a valuable intermediate in multi-step organic synthesis. The chloroacetyl portion serves as a potent electrophile, while the urea (B33335) group can engage in hydrogen bonding and provides a stable core structure.

The synthesis of the parent compound can be achieved through established methods of acylation. A primary route involves the reaction of isopropylurea with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. Alternatively, the reaction of isopropyl isocyanate with 2-chloroacetamide (B119443) can yield the target molecule. These methods are analogous to standard procedures for creating N,N'-disubstituted ureas and chloroacetamides. researchgate.net

Once synthesized, this compound is primarily used as a building block to introduce the N-isopropylureido-acetyl group into more complex molecules. The carbon-chlorine bond in the chloroacetyl group is highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the straightforward coupling of the molecule with a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is a hallmark of chloroacetamide derivatives in synthetic chemistry. researchgate.net For instance, reaction with primary or secondary amines leads to the formation of N-substituted glycine (B1666218) amide derivatives, while reaction with thiols yields thioether compounds. These subsequent molecules can serve as intermediates for pharmaceuticals, agrochemicals, and materials science applications. researchgate.netchemicalbook.com

The table below illustrates the utility of this compound as a synthetic intermediate.

Nucleophile Reactant Resulting Linkage Product Class
AmineR-NH₂C-NN-substituted ureido-glycinamide
ThiolR-SHC-SThioether derivative
Alcohol/PhenolR-OHC-OEther derivative
CarboxylateR-COO⁻O-C=OAcylal derivative

Design and Synthesis of Novel Urea-Based Scaffolds for Mechanistic Probes

The urea functionality is a critical pharmacophore in modern drug discovery, prized for its ability to form strong and directional hydrogen bonds with biological targets such as enzymes and receptors. nih.gov The structure of this compound provides a robust scaffold for the design of mechanistic probes, particularly activity-based probes (ABPs) for identifying and studying enzyme function.

The design of such probes leverages the distinct functionalities within the molecule:

Urea Moiety : Acts as the recognition element, forming hydrogen bonds with amino acid residues in a target protein's binding pocket. This interaction provides specificity and affinity. nih.govnih.gov

Chloroacetyl Group : Functions as a reactive "warhead." This electrophilic group can form a covalent, irreversible bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine) in or near an enzyme's active site. researchgate.net This covalent labeling allows for the permanent tagging and subsequent identification of the target enzyme.

Isopropyl Group : Serves as a modulating element. Its size, shape, and lipophilicity can be tuned to enhance binding affinity and selectivity for the target protein over other proteins.

The synthesis of a probe based on this scaffold would involve linking a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the core structure. This is typically achieved by first reacting this compound with a bifunctional linker molecule. The resulting intermediate can then be coupled to the desired reporter tag. The development of such probes is instrumental in chemical biology for understanding enzyme mechanisms and for identifying novel drug targets. mdpi.com

Probe Component Function Relevant Moiety
Recognition ElementBinds to target via H-bondsUrea group
Reactive Group (Warhead)Forms covalent bond with targetChloroacetyl group
Specificity ModulatorInfluences binding affinity/selectivityIsopropyl group
Reporter Tag (added via functionalization)Enables detection and isolationFluorophore, Biotin, etc.

Exploration of Diverse Functionalization Strategies for Targeted Chemical Applications

The chemical reactivity of this compound allows for diverse functionalization, enabling the creation of libraries of derivatives for various applications, including drug discovery and materials science. researchgate.net The primary sites for modification are the electrophilic chloroacetyl group and, to a lesser extent, the N-H protons of the urea.

Advanced Analytical Methodologies in Urea Chemistry Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of individual components in a mixture. In the context of 1-(2-Chloro-acetyl)-3-isopropyl-urea, HPLC is primarily utilized for purity assessment of a synthesized batch and for the analysis of its presence in complex mixtures. The method's high resolution and sensitivity allow for the detection of trace impurities and degradation products.

The development of a specific HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection. While specific methods for this exact compound are not widely published, methods for structurally related urea (B33335) derivatives provide a strong basis for its analysis. For instance, the analysis of other chloroethyl urea derivatives has been successfully achieved using reverse-phase HPLC. nih.govnih.gov

A typical HPLC method for a compound like this compound would likely employ a C18 column as the stationary phase due to the compound's moderate polarity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to ensure adequate retention and elution from the column. nih.govhplcindia.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to effectively separate the target compound from any impurities with different polarities.

Detection is commonly achieved using an ultraviolet (UV) detector, as the urea and carbonyl chromophores in the molecule are expected to absorb UV light at a specific wavelength. nih.gov The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for its identification under a specific set of chromatographic conditions.

Hypothetical HPLC Parameters for the Analysis of this compound:

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase system for reverse-phase HPLC, providing good peak shape and ionization for mass spectrometry if used.
Gradient 5% B to 95% B over 15 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at 220 nmThe amide and carbonyl groups are expected to have significant absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

This table presents a hypothetical set of starting parameters for the HPLC analysis of this compound, based on established methods for similar compounds.

The purity of a sample of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. This provides a quantitative measure of purity, which is crucial for its use in further research or as a starting material in synthetic processes.

Crystallographic Fragment Screening Methodologies

Crystallographic fragment screening has emerged as a powerful technique in drug discovery and materials science for identifying how small molecular fragments bind to a target protein or form co-crystals. nih.govsaromics.com This methodology is particularly relevant for understanding the potential interactions of urea derivatives like this compound at a molecular level. The core principle of this technique is to soak or co-crystallize a target protein with a library of low-molecular-weight compounds, or "fragments," and then use X-ray diffraction to determine if and how these fragments bind. nih.gov

The "Rule of Three" is often a guiding principle in the design of fragment libraries, suggesting that fragments should generally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of less than three. saromics.com this compound itself, or fragments derived from it, could be included in such a library to probe the binding pockets of target proteins.

The process of a crystallographic fragment screen involves several key steps:

Crystal Preparation: A large number of high-quality, reproducible crystals of the target macromolecule are required. saromics.com

Fragment Soaking or Co-crystallization: The crystals are soaked in a solution containing a high concentration of a single fragment or a mixture of fragments. nih.gov Alternatively, the fragments can be included in the crystallization solution (co-crystallization).

X-ray Diffraction Data Collection: The soaked or co-crystallized crystals are then exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate diffraction patterns. nih.govsaromics.com

Data Processing and Electron Density Map Calculation: The diffraction data is processed to calculate an electron density map of the crystal's contents.

Hit Identification: The electron density maps are carefully inspected for new areas of density in the binding sites of the target protein, which indicate the binding of a fragment. bohrium.com The identity of the bound fragment is then confirmed.

One of the significant advantages of crystallographic screening is that it directly provides a three-dimensional view of the binding mode of the fragment. crystalsfirst.com This structural information is invaluable for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that mediate binding. For a molecule like this compound, this could reveal how the urea moiety, the isopropyl group, and the chloro-acetyl group each contribute to binding within a specific pocket.

Research has shown that the urea functionality can participate in various interactions, including π-stacking-like interactions when oriented favorably with aromatic groups. nih.gov Crystallographic screening can experimentally validate these theoretical interactions and guide the design of more complex molecules with improved binding affinity and selectivity. The structural data obtained from these screens can highlight key pharmacophoric features and accessible vectors for chemical elaboration. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-acetyl)-3-isopropyl-urea, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of acetyl precursors followed by urea formation via reaction with isopropyl isocyanate. Key steps include:

  • Chlorination : Use anhydrous conditions with agents like thionyl chloride (SOCl₂) to minimize hydrolysis .
  • Urea Formation : React 2-chloroacetyl chloride with isopropylamine in a polar aprotic solvent (e.g., THF) under nitrogen to prevent side reactions .
  • Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    • Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry (e.g., 1.2:1 molar ratio of isopropylamine to chloroacetyl chloride) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Characterization Workflow :

  • NMR : Use ¹H/¹³C NMR to confirm urea linkage (δ ~6.5 ppm for NH protons) and chloroacetyl group (δ ~4.2 ppm for CH₂Cl) .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and torsion strains, critical for confirming stereochemistry (e.g., C15–C16–Cl bond angles reported as 110.14°) .
  • HPLC-MS : Quantify purity (>99%) and validate molecular weight (e.g., [M+H]+ ion at m/z 219.1) .

Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

  • Reactivity Profile :

  • Acidic Conditions : Hydrolysis of the urea moiety may occur, forming chlorinated carboxylic acid derivatives; monitor via pH-controlled experiments .
  • Oxidative Conditions : The chloroacetyl group can undergo oxidation to form ketones or epoxides, depending on the oxidizing agent (e.g., KMnO₄ vs. mCPBA) .
  • Nucleophilic Substitution : The chlorine atom in the acetyl group is susceptible to substitution with nucleophiles (e.g., amines, thiols) in DMF at 60°C .

Advanced Research Questions

Q. What experimental and computational strategies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Framework :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonds between the urea group and active-site residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing the target protein and measuring real-time association/dissociation kinetics .
  • In Vitro Assays : Pair with fluorescence polarization or enzyme inhibition assays (IC₅₀ determination) to validate computational predictions .

Q. How can computational modeling predict the compound’s stability, solubility, and pharmacokinetic properties?

  • Computational Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability and reaction pathways .
  • QSAR Models : Train models using datasets of urea derivatives to estimate logP (lipophilicity) and aqueous solubility (e.g., AlogPS 3.0) .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How should researchers address contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

  • Resolution Strategies :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) to minimize variability .
  • Impurity Analysis : Characterize batches via LC-MS to identify byproducts (e.g., hydrolyzed derivatives) that may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregated data from peer-reviewed studies to identify outliers .

Q. What methodologies are recommended for isolating and purifying intermediates during multi-step synthesis?

  • Isolation Protocols :

  • Liquid-Liquid Extraction : Separate polar intermediates (e.g., amine salts) using dichloromethane/water phases .
  • Flash Chromatography : Optimize mobile phases (e.g., gradient elution with 5–20% methanol in DCM) for high-resolution separation of regioisomers .
  • Crystallization : Use solvent pairs (e.g., acetone/hexane) to obtain high-purity crystals for XRD validation .

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under physiological conditions?

  • Degradation Analysis :

  • Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2) or liver microsomes to identify metabolites via LC-HRMS .
  • Kinetic Studies : Calculate half-life (t₁/₂) in PBS buffer at 37°C and correlate with structural instability (e.g., urea bond cleavage) .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.